2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-6-16-11-7-12(17-13(9)11)8-3-1-2-4-10(8)15/h1-7H,15H2 |
InChI Key |
QPJHCPNEXZJEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=NC=CC(=C3O2)Cl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 7 Chlorofuro 3,2 B Pyridin 2 Yl Aniline and Functionalized Furo 3,2 B Pyridine Derivatives
Strategies for the Construction of the Furo[3,2-b]pyridine (B1253681) Core
The assembly of the fused furo[3,2-b]pyridine ring system is a critical step that can be achieved through various modern synthetic protocols. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex heterocyclic frameworks. One efficient approach to the furo[3,2-b]pyridine core involves a one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net This strategy typically starts with a suitably substituted pyridine (B92270) derivative, which undergoes coupling with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring fused to the pyridine.
Another prominent method is the Pd(0)-catalyzed intramolecular Heck-type reaction. researchgate.net This approach has been successfully applied to the synthesis of 2,3,5-trisubstituted-furo[3,2-b]pyridines. The process involves the intramolecular cyclization of precursors like methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates, providing the highly functionalized heterocyclic system in high yields. researchgate.net These metal-catalyzed methods are valued for their reliability and ability to introduce diversity into the scaffold.
Copper-catalyzed or -mediated reactions provide an alternative and efficient pathway for constructing fused heterocyclic systems. rsc.orgnih.gov The assembly of the furo[3,2-b]pyridine scaffold can be achieved through copper-mediated oxidative cyclization. researchgate.net This method is particularly useful for creating specific bond formations under oxidative conditions. For instance, an efficient copper-catalyzed cascade involving alkynylation, cyclization, and isomerization has been developed for synthesizing benzofuro[3,2-b]pyridines, which are structurally related to the furo[3,2-b]pyridine core. researchgate.net Such protocols often proceed under mild conditions and demonstrate good functional group tolerance, making them attractive for complex molecule synthesis. organic-chemistry.org
Table 1: Examples of Electrophiles Used in Trapping Reactions of Lithiated Furo[3,2-b]pyridine
| Lithiation Position | Electrophile | Resulting Substituent |
| C-2 | N,N-Dimethylformamide (DMF) | -CHO (Formyl) |
| C-3 | Iodine (I₂) | -I (Iodo) |
| C-7 | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |
| C-7 | Benzaldehyde | -CH(OH)Ph (Hydroxy(phenyl)methyl) |
While the primary focus is on the furo[3,2-b]pyridine isomer, developments in the synthesis of the related furo[2,3-b]pyridine (B1315467) scaffold under mild, metal-free conditions are noteworthy. These methods often provide complementary access to functionalized furopyridines. One such strategy involves the intramolecular nucleophilic addition and rearomatization of C3-substituted pyridine N-oxides. aminer.cn Another approach is a concise four-step synthesis that installs functional handles at the 3- and 5-positions, suitable for subsequent chemoselective cross-coupling reactions. nih.gov Although developed for a different isomer, these transition-metal-free methods highlight a trend towards more environmentally benign synthetic protocols that could potentially be adapted for the furo[3,2-b]pyridine system. aminer.cnnih.gov
Functionalization and Derivatization Approaches for 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline Analogues
Once the furo[3,2-b]pyridine core is assembled, particularly with a chloro-substituent at the 7-position, the next critical step is the introduction of the aniline (B41778) moiety at the 2-position.
The introduction of an aniline group onto an aromatic or heteroaromatic core is commonly achieved through metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura cross-coupling is a highly versatile and widely used method for this purpose. nih.gov To synthesize this compound, a typical strategy would involve the coupling of a 2-halo-7-chlorofuro[3,2-b]pyridine (e.g., 2-bromo- or 2-iodo-) with an appropriate aminophenylboronic acid or ester derivative. nih.govnih.gov
Palladium catalysts are frequently employed, often with specialized ligands that facilitate the reaction with challenging substrates, such as those containing unprotected amine groups. nih.govnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions. This approach allows for the modular construction of a wide range of aniline analogues by varying the substitution pattern on the boronic acid coupling partner.
Table 2: Key Components in Suzuki-Miyaura Coupling for Aniline Synthesis
| Component | Role | Common Examples |
| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, facilitates reaction | S-Phos, Xantphos, PPh₃ |
| Base | Activates boronic acid/ester | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Boron Reagent | Source of the aniline moiety | 2-Aminophenylboronic acid, 2-(Boc-amino)phenylboronic acid |
| Electrophile | Furo[3,2-b]pyridine core | 2-Bromo-7-chlorofuro[3,2-b]pyridine |
Nucleophilic Aromatic Substitution in Nitrogen-Containing Fused Heterocycles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic systems, such as pyridine and its fused derivatives. youtube.com Unlike benzene, which is generally unreactive towards nucleophiles, the presence of the electronegative nitrogen atom in the pyridine ring reduces the electron density of the carbocyclic system, making it susceptible to nucleophilic attack. youtube.comwikipedia.org This activation is not uniform across the ring; the positions ortho (C2/C6) and para (C4) to the nitrogen atom are the most electron-deficient and, therefore, the most reactive towards nucleophiles. youtube.comstackexchange.com
The mechanism of SNAr in these heterocycles is typically a two-step addition-elimination process. youtube.comnih.gov
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), leading to the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this step. youtube.com
Elimination Step: The negative charge, which is delocalized across the ring and stabilized by the electronegative nitrogen atom, then expels the leaving group, restoring the aromaticity of the ring and yielding the final substitution product. stackexchange.comyoutube.com
The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. stackexchange.com When the attack occurs at the ortho or para position relative to the nitrogen, one of the resonance structures of the intermediate places the negative charge directly on the nitrogen atom. stackexchange.com This is a highly stabilizing feature, as nitrogen is more electronegative than carbon and can better accommodate the charge. stackexchange.com Conversely, attack at the meta position does not allow for this stabilization, making the reaction at that position much less favorable. stackexchange.com In the context of 7-chlorofuro[3,2-b]pyridine (B181628), the chlorine atom is at the C7 position, which is para to the pyridine nitrogen, making it an ideal site for SNAr reactions.
Table 1: General Conditions for SNAr on Activated Heterocycles
| Parameter | Conditions | Rationale |
|---|---|---|
| Nucleophile | Amines, alkoxides, thiolates | A wide range of nucleophiles can be employed. |
| Leaving Group | Halides (F > Cl > Br > I), Triflate | A good leaving group is essential for the elimination step. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Helps to solvate the anionic intermediate. |
| Temperature | Often elevated | Provides the necessary activation energy to disrupt aromaticity. |
Synthesis of Key Precursors and Intermediates (e.g., 7-chloro-2-iodofuro[3,2-b]pyridine, trimethylsilyl derivatives)
The synthesis of complex molecules like this compound relies on the availability of strategically functionalized precursors. The introduction of iodo or trimethylsilyl groups at specific positions creates "handles" for subsequent cross-coupling or substitution reactions. nih.gov
7-chloro-2-iodofuro[3,2-b]pyridine: The preparation of this key intermediate can be achieved through the regioselective functionalization of the furo[3,2-b]pyridine core. nih.gov A powerful method for such transformations is directed ortho-metalation, specifically lithiation, followed by electrophilic trapping. nih.govresearchgate.net The synthesis would likely proceed as follows:
Starting Material: The synthesis begins with a pre-existing 7-chlorofuro[3,2-b]pyridine core.
Regioselective Lithiation: The C2 position of the furo[3,2-b]pyridine ring is acidic and can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperatures.
Electrophilic Quench: The resulting lithiated intermediate is then treated with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodo group at the C2 position, affording 7-chloro-2-iodofuro[3,2-b]pyridine. nih.gov
Trimethylsilyl Derivatives: Trimethylsilyl (TMS) groups serve as versatile intermediates in organic synthesis. They can act as protecting groups or be utilized in various cross-coupling reactions (e.g., Hiyama coupling). Their synthesis follows a similar pathway to iodination:
Regioselective Lithiation: As described above, the furo[3,2-b]pyridine core is selectively deprotonated at the desired position (e.g., C2 or C3) using a strong lithium amide base. nih.govresearchgate.net
Silylation: The organolithium species is then quenched with a silylating agent, most commonly trimethylsilyl chloride (TMSCl). researchgate.net This reaction yields the corresponding trimethylsilyl-substituted furo[3,2-b]pyridine.
These precursors are invaluable for building molecular complexity. The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at the C2 position.
Table 2: Illustrative Synthesis of Furo[3,2-b]pyridine Intermediates via Lithiation
| Precursor | Position of Lithiation | Reagent | Electrophile | Product |
|---|---|---|---|---|
| Furo[3,2-b]pyridine | C2 | LDA | I₂ | 2-Iodofuro[3,2-b]pyridine |
| Furo[3,2-b]pyridine | C2 | LDA | (CH₃)₃SiCl | 2-(Trimethylsilyl)furo[3,2-b]pyridine |
| 7-Chlorofuro[3,2-b]pyridine | C2 | LDA | I₂ | 7-Chloro-2-iodofuro[3,2-b]pyridine |
Chemo- and Regioselectivity Considerations in Synthetic Pathways
When synthesizing polyfunctional molecules, controlling chemo- and regioselectivity is paramount. Chemists must direct reactions to a specific functional group among many (chemoselectivity) and to a particular position on a molecule (regioselectivity).
Regioselectivity: The inherent electronic properties of the furo[3,2-b]pyridine system largely dictate its regioselectivity.
Nucleophilic Aromatic Substitution: As discussed, SNAr reactions on the pyridine ring are highly regioselective for the positions para (C7 in this system) and ortho (C5) to the nitrogen atom, due to the effective stabilization of the anionic intermediate. youtube.comstackexchange.com
Electrophilic Substitution/Metalation: The furan ring is electron-rich compared to the pyridine ring, making it more susceptible to electrophilic attack or deprotonation. Within the furan moiety, the C2 position is generally the most reactive site for lithiation, followed by the C3 position. nih.govresearchgate.net This allows for the selective introduction of functional groups onto the furan portion of the molecule without affecting the pyridine ring. By carefully choosing the base and reaction conditions, chemists can precisely control the site of functionalization. nih.gov
Chemoselectivity: In a molecule that possesses multiple reactive sites, such as 7-chloro-2-iodofuro[3,2-b]pyridine, chemoselectivity becomes critical. This intermediate has two different halogen atoms at distinct electronic environments.
The C-I bond at the C2 position (on the electron-rich furan ring) is more reactive in palladium-catalyzed oxidative addition steps than the C-Cl bond at the C7 position (on the electron-poor pyridine ring). nih.gov This allows for selective cross-coupling reactions at the C2 position while leaving the C7 chlorine untouched for a subsequent SNAr reaction.
Conversely, the C7-Cl bond is activated for SNAr, while the C2-I bond is not. This orthogonal reactivity allows for a stepwise functionalization strategy. For example, one could first perform a Suzuki coupling at the C2 position using the iodo group and then introduce an amine at the C7 position via SNAr, displacing the chloro group.
This ability to control the sequence of reactions based on the differential reactivity of functional groups is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex heterocyclic compounds. nih.gov
Biological and Pharmacological Investigations of Furo 3,2 B Pyridine Derivatives
Target-Specific Enzymatic Inhibition Profiling
The Cdc-like kinases (CLKs) are a family of dual-specificity protein kinases that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for gene expression. The furo[3,2-b]pyridine (B1253681) scaffold has been identified as the basis for a novel class of potent and highly selective inhibitors of CLKs. nih.gov Optimization of substituted furo[3,2-b]pyridines has led to the development of potent, cell-active inhibitors targeting CLK1, CLK2, and CLK4. nih.gov
One of the key examples from this chemical class is MU1210, a state-of-the-art chemical probe for CLK1, CLK2, and CLK4. nih.gov This compound demonstrates the potential of the furo[3,2-b]pyridine core, exhibiting high potency with IC50 values in the low nanomolar range. researchgate.net Another potent and selective chemical probe developed from a related scaffold is SGC-CLK-1, which also shows nanomolar inhibition of CLK1, CLK2, and CLK4. nih.gov The activity of these compounds underscores the suitability of the furo[3,2-b]pyridine framework for potent interaction within the ATP-binding site of these kinases.
Below is a summary of the inhibitory activity of a key furo[3,2-b]pyridine derivative against Cdc-like kinases.
| Compound | CLK1 (IC50) | CLK2 (IC50) | CLK3 (IC50) | CLK4 (IC50) |
| MU1210 | 8 nM | 20 nM | >3000 nM | 12 nM |
This table presents data for a representative compound from the furo[3,2-b]pyridine class to illustrate the scaffold's potential for potent and selective CLK inhibition. researchgate.net
Mycobacterium abscessus is a notoriously difficult-to-treat nontuberculous mycobacterium, driving the search for novel therapeutic targets and inhibitors. nih.gov One such target is the N-acetylmuramyl-L-alanine amidase, Ami1, an enzyme involved in peptidoglycan remodeling, which is crucial for bacterial cell division and virulence. nih.gov
A screening of a large compound library was conducted to identify inhibitors of M. abscessus Ami1. nih.gov This effort led to the identification of three potential hits. Notably, one of the most promising inhibitors belongs to a furo-pyridine chemical class. However, the identified compound was specifically 4-chlorofuro[3,2-c]pyridine-3-carboxylic acid, a structural isomer of the furo[3,2-b]pyridine scaffold. nih.gov This finding indicates that the general furo-pyridine framework has potential for Ami1 inhibition, although no specific data has been reported for furo[3,2-b]pyridine derivatives like 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline.
The inhibitory effect of the identified furo[3,2-c]pyridine derivative is detailed below.
| Compound | Chemical Name | Initial Inhibitory Effect |
| Compound 1 | 4-chlorofuro[3,2-c]pyridine-3-carboxylic acid | 150–200 µM |
This table shows the activity of a structurally related furo-pyridine isomer against M. abscessus Ami1. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a major target for the development of anti-cancer therapeutics. nih.gov
While direct studies on the inhibition of VEGFR-2 by furo[3,2-b]pyridine derivatives are not extensively documented in the reviewed literature, research into closely related heterocyclic scaffolds is noteworthy. Specifically, compounds featuring a thieno[3,2-b]pyridine core, where the furan (B31954) oxygen is replaced by a sulfur atom, have been shown to act as inhibitors of VEGF receptor signaling. wikipedia.org This suggests that the broader class of fused bicyclic heteroaromatic systems containing a pyridine (B92270) ring may have the potential to interact with the VEGFR-2 kinase domain. However, specific inhibitory activity for this compound against VEGFR-2 has not been reported.
Modulation of Key Cellular Signaling Pathways
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation in adults is linked to the formation of various cancers. nih.gov The furo[3,2-b]pyridine scaffold has been identified not only as a source of kinase inhibitors but also as a template for effective modulators of the Hedgehog pathway. nih.gov
Investigations have revealed that a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which are designed to be kinase-inactive, can act as modulators of Hh signaling with sub-micromolar potency. nih.gov Given that this compound is a substituted furo[3,2-b]pyridine, it belongs to the chemical class identified as having potential for Hh pathway modulation. This activity is distinct from kinase inhibition and points to the versatility of the scaffold in targeting different biological pathways.
The dopamine D1 receptor is a G-protein coupled receptor that, upon activation, canonically couples to the Gs/olf alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This pathway is critical for various neurological processes, including motor control, reward, and cognition. A review of the scientific literature did not yield studies connecting this compound or the furo[3,2-b]pyridine scaffold to agonistic activity at the Dopamine D1 receptor or the subsequent activation of the Gs signaling pathway.
Antimicrobial Activity Studies
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Fused heterocyclic compounds, including the furo[3,2-b]pyridine core, have been a focal point of such research, demonstrating a wide spectrum of activity against various microorganisms.
While specific studies on the antitubercular activity of this compound are not found in the reviewed literature, the broader class of pyridine derivatives has shown promise. For instance, various 2,4-disubstituted pyridine derivatives have been reported to be effective against M. tuberculosis located intracellularly within human macrophages, a key feature for an effective antitubercular agent frontiersin.org. Research into related heterocyclic structures has also identified compounds with significant activity. For example, a series of N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives exhibited notable in vitro anti-TB activity against the H37Rv strain, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.60 μg/mL researchgate.net. The isonicotinoyl hydrazine carboxamide scaffold, in particular, has produced derivatives with efficacy comparable to the frontline drug isoniazid against M. tuberculosis researchgate.net.
These findings suggest that the pyridine moiety, a key component of the furo[3,2-b]pyridine scaffold, is a viable pharmacophore for the development of antitubercular agents. The activity of these related compounds underscores the potential of the furo[3,2-b]pyridine class, including this compound, as a template for future antitubercular drug discovery, though direct experimental evidence is required.
Investigations into various furo[3,2-b]pyridine derivatives have revealed significant antibacterial and antifungal properties. Studies on novel annulated furo[3,2-b]pyridines showed that some compounds possess good inhibitory effects against a range of tested microorganisms researchgate.net. Similarly, fused Pyrano[2,3-b]pyridine derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi ekb.egekb.eg.
While data specifically against Proteus vulgaris for this compound is unavailable, related pyridine derivatives have been tested against a panel of common pathogens. For example, certain pyridine derivatives have demonstrated activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans mdpi.comresearchgate.net. The table below summarizes the antimicrobial activity of some representative pyridine derivatives against a selection of pathogenic strains, highlighting the potential of this chemical class.
| Compound Class | Tested Organism | Activity (MIC in µg/mL) | Reference |
| Pyridine Carbonitrile Derivatives | Candida albicans | 25 | researchgate.net |
| Pyridine Carbonitrile Derivatives | Bacillus cereus | 50 | researchgate.net |
| Fused Pyrano[2,3-b]Pyridines | Staphylococcus aureus | High Activity (up to 90% impact) | ekb.egekb.eg |
| Fused Pyrano[2,3-b]Pyridines | Aspergillus fumigatus & Candida albicans | Active | ekb.egekb.eg |
| Substituted Mannich bases of Pyridine | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | mdpi.com |
| Substituted Mannich bases of Pyridine | C. albicans, C. glabrata | 12.5 | mdpi.com |
The introduction of a halogen, such as the chloro group present in this compound, has been shown in related heterocyclic systems like 2-(1H-tetrazolo-5-yl)anilines to increase antimicrobial activity zsmu.edu.ua. This suggests that the chlorine atom could potentially enhance the antimicrobial profile of the subject compound.
Preclinical in vivo Anti-angiogenic and Anti-inflammatory Effects
The furo[3,2-b]pyridine scaffold and related structures have been investigated for their roles in modulating physiological processes such as angiogenesis and inflammation.
Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The development of agents that can inhibit this process is a key strategy in cancer therapy. While direct evidence for this compound is lacking, related pyridone-embedded compounds have been explored as analogs of cortistatin A, a natural product with potent anti-angiogenic properties. One such pyridone-embedded analog demonstrated significant in vivo anti-angiogenic and anti-tumor effects without exhibiting acute toxicity mdpi.com. This indicates that the pyridine ring system can be incorporated into scaffolds that effectively inhibit angiogenesis.
Anti-inflammatory Effects: Chronic inflammation is implicated in a wide range of diseases. Heterocyclic compounds are a rich source of potential anti-inflammatory agents. Dihydrofuro[2,3-b]pyridine derivatives, which are structurally similar to the furo[3,2-b]pyridine core, have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for treating inflammatory and autoimmune diseases nih.gov. Certain IRAK4 inhibitors from this class were shown to reduce the production of pro-inflammatory cytokines in vitro and were efficacious in an in vivo mouse model of inflammation nih.gov. Furthermore, other classes of pyridine derivatives, such as pyridazinones and thiazolo[4,5-b]pyridines, have also been identified as having anti-inflammatory activity nih.govbiointerfaceresearch.com. The table below presents findings from studies on the anti-inflammatory activity of various pyridine-related compounds.
| Compound Class | Model/Target | Observed Effect | Reference |
| Dihydrofuro[2,3-b]pyridine derivative | IRAK4 Inhibition / LPS-induced mouse model | Reduced pro-inflammatory cytokines; efficacious in vivo | nih.gov |
| Thiazolo[4,5-b]pyridine derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory effect comparable to or exceeding Ibuprofen | biointerfaceresearch.com |
| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro assays | 1.34 times more active than indomethacin | nih.gov |
| Pyridazinone derivatives | LPS-induced NF-κB activity in THP1-Blue cells | Inhibition of NF-κB transcriptional activity | nih.gov |
These collective findings suggest that the furo[3,2-b]pyridine skeleton, as present in this compound, is a promising scaffold for the design of novel anti-angiogenic and anti-inflammatory agents. However, direct experimental validation of the specific compound is necessary to confirm these potential activities.
Structure Activity Relationship Sar and Structure Functional Selectivity Relationship Sfsr Analysis
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of compounds based on the furo[3,2-b]pyridine (B1253681) scaffold is intrinsically linked to a set of key pharmacophoric features. While specific studies on 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline are not extensively detailed in publicly available research, analysis of analogous structures, particularly kinase inhibitors, allows for the deduction of its essential pharmacophoric elements.
The furo[3,2-b]pyridine core itself serves as a crucial bioisostere for other heterocyclic systems, such as indole, and is a fundamental component of the pharmacophore. nih.gov This core structure correctly positions the other functional groups to interact with the target protein. For many kinase inhibitors, the nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan (B31954) ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.
The aniline (B41778) moiety at the 2-position is another critical feature. The amino group (-NH-) can act as a hydrogen bond donor, forming a key interaction with the protein backbone. The phenyl ring of the aniline group often occupies a hydrophobic pocket within the target protein, contributing to the binding affinity through van der Waals interactions.
A general pharmacophore model for this class of compounds can be summarized as follows:
A heterocyclic core (furo[3,2-b]pyridine) that serves as a scaffold.
A hydrogen bond donor (the aniline -NH- group).
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrophobic region (the aniline phenyl ring).
An electron-withdrawing/halogen-bonding group (the 7-chloro substituent).
Impact of Substituent Variations on the Aniline Moiety on Target Binding and Efficacy
Substitutions on the aniline moiety of 2-anilino-heterocyclic compounds can profoundly affect their biological activity. While specific data for this compound is limited, general SAR principles from related kinase inhibitors can be applied. The position and nature of substituents on the aniline ring can influence potency, selectivity, and pharmacokinetic properties.
For related 2-anilino-pyrimidine kinase inhibitors, substitutions on the aniline ring are crucial for target engagement. nih.gov For instance, the introduction of small, electron-donating groups like methyl (-CH3) or methoxy (-OCH3) at the para-position of the aniline ring can enhance antiproliferative activity. nih.gov Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance within the binding pocket. nih.gov
The electronic properties of the substituents also play a vital role. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), can alter the pKa of the aniline nitrogen and modulate the strength of hydrogen bonds. The following table summarizes the general effects of aniline substituents on the activity of related heterocyclic kinase inhibitors.
| Substituent Position | Substituent Type | General Effect on Activity | Rationale |
| para | Small, electron-donating (e.g., -CH3, -OCH3) | Often increases activity | Can enhance hydrophobic interactions and favorable electronic effects. |
| para | Halogens (e.g., -F, -Cl) | Variable; can increase or decrease activity | Can form halogen bonds and alter lipophilicity, but may also introduce unfavorable steric or electronic effects. |
| meta | Various | Generally less impactful than para substitution | May not be optimally positioned to interact with specific residues in the binding pocket. |
| ortho | Various | Often decreases activity | Can cause steric clashes and disrupt the optimal conformation for binding. |
| Any | Bulky groups | Generally decreases activity | Steric hindrance within the ATP-binding site. |
It is important to note that these are general trends, and the specific impact of a substituent will depend on the topology and amino acid composition of the target protein's binding site.
Influence of Substituents on the Furo[3,2-b]pyridine Core on Biological Profile
The furo[3,2-b]pyridine core is a versatile scaffold, and substitutions at various positions can fine-tune the biological profile of the resulting compounds. Research on related furo[3,2-b]pyridine derivatives has shown that modifications at the 3, 5, and 7-positions are particularly important for modulating activity and selectivity. nih.govresearchgate.net
The 7-chloro substituent in this compound is expected to have a significant impact. The introduction of a chlorine atom can increase the lipophilicity of the molecule, which may affect cell permeability and metabolic stability. Furthermore, the electron-withdrawing nature of chlorine can influence the electron density of the pyridine ring, potentially modulating its interaction with the target. In some cases, a chlorine atom is crucial for the biological activity of a compound.
Studies on 3,5-disubstituted furo[3,2-b]pyridines have identified them as potent and selective inhibitors of cdc-like kinases (CLKs). researchgate.net In contrast, 3,5,7-trisubstituted derivatives have been shown to act as modulators of the Hedgehog signaling pathway. nih.gov This highlights that the substitution pattern on the furo[3,2-b]pyridine core can lead to different biological activities.
The following table outlines the observed influence of substitutions on the furo[3,2-b]pyridine core in various studies.
| Substitution Pattern | Biological Activity | Reference |
| 2-substituted | Cytotoxic properties against cancer cell lines | cncb.ac.cn |
| 3,5-disubstituted | Potent and selective inhibitors of cdc-like kinases (CLKs) | researchgate.net |
| 3,5,7-trisubstituted | Modulators of the Hedgehog signaling pathway | nih.gov |
| 5-arylamido-3-piperidinyl | Selective 5-HT1F receptor agonists | nih.gov |
These findings underscore the importance of the substitution pattern on the furo[3,2-b]pyridine core in determining the specific biological target and the resulting therapeutic effect.
Ligand-Based and Structure-Based SAR Approaches
Both ligand-based and structure-based approaches are valuable in understanding the SAR of furo[3,2-b]pyridine derivatives.
Ligand-Based Approaches: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate physicochemical properties of a series of compounds with their biological activities. nih.gov For this compound and its analogs, a QSAR study could elucidate the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that govern their potency and selectivity.
Structure-Based Approaches: When the three-dimensional structure of the target protein is known, structure-based drug design can be a powerful tool. Molecular docking studies are commonly used to predict the binding mode of a ligand within the active site of a protein. nih.gov For furo[3,2-b]pyridine derivatives targeting kinases, docking simulations can reveal how the molecule interacts with key amino acid residues in the ATP-binding pocket, such as the hinge region. nih.gov These studies can rationalize the observed SAR and guide the design of new, more potent inhibitors. For example, a docking study could explain why a particular substituent on the aniline ring or the furo[3,2-b]pyridine core enhances or diminishes activity by showing favorable or unfavorable interactions with the protein. Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. nih.gov
Molecular Mechanisms and Interactions of Furo 3,2 B Pyridine Derivatives
Identification and Validation of Molecular Targets
Research has identified several key protein kinases as molecular targets for furo[3,2-b]pyridine (B1253681) derivatives. The validation of these targets is a critical step in understanding the compound's mechanism of action.
Cdc-like Kinases (CLKs): A significant body of research has focused on the furo[3,2-b]pyridine core as a novel scaffold for potent and highly selective inhibitors of Cdc-like kinases (CLKs). nih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of this kinase family. nih.govresearchgate.net CLKs are crucial regulators of pre-mRNA splicing, a fundamental process for gene expression, making them attractive targets for therapeutic intervention in diseases like cancer.
VEGFR-2: While some kinase inhibitors based on related heterocyclic systems show activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, some studies have focused on developing furo[3,2-b]pyridine-related derivatives that are highly selective for other targets over VEGFR-2. nih.govmdpi.com This highlights the tunability of the scaffold and the importance of substitution patterns in determining target specificity. For instance, research on related octahydropyrrolo[3,2-b]pyridin derivatives sought to achieve high selectivity for FGFR3 over VEGFR2, indicating that VEGFR2 is a common and important target within this chemical space. nih.gov
Other potential targets for related pyridine (B92270) derivatives that have been explored through molecular docking studies include serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn
Table 1: Identified Molecular Targets for Furo[3,2-b]pyridine Derivatives and Related Scaffolds
| Molecular Target | Derivative Class | Method of Validation/Identification |
|---|---|---|
| Cdc-like Kinases (CLKs) | 3,5-disubstituted furo[3,2-b]pyridines | Kinase Inhibition Assays |
| VEGFR-2 | General Kinase Inhibitor Scaffolds | Kinase Inhibition Assays, Selectivity Profiling |
| AKT1, ERα, HER2 | Furo[2,3-b]pyridine (B1315467) derivatives | Molecular Docking Studies |
Computational Molecular Docking and Binding Mode Analysis
Computational molecular docking is a powerful tool used to predict the binding orientation of a ligand to its protein target and to elucidate the basis of its inhibitory activity. dergipark.org.tr Studies on furo[3,2-b]pyridine derivatives have utilized this approach to understand their interaction with target kinases.
Docking studies have revealed that the binding mode of these inhibitors can significantly influence their selectivity. researchgate.net A key finding for a furo[3,2-b]pyridine inhibitor targeting CLK1 is that it adopts a conserved binding mode but uniquely engages with the back pocket of the kinase's ATP-binding site, rather than interacting solely with the highly conserved hinge region. researchgate.net This interaction with the less conserved back pocket is a critical factor in achieving high selectivity for CLKs over other kinases. researchgate.net This contrasts with many kinase inhibitors that primarily anchor to the hinge region. By leveraging interactions with the more variable amino acid residues in the back pocket, profound kinome-wide selectivity can be achieved. researchgate.net
Table 2: Binding Mode Analysis of Furo[3,2-b]pyridine Derivatives
| Target Kinase | Predicted Binding Region | Significance of Binding Mode |
|---|---|---|
| CLK1 | ATP-binding site (back pocket) | Engagement with the less conserved back pocket enhances kinome-wide selectivity. |
| General Kinases | ATP-binding site (hinge region) | Common binding mode for many kinase inhibitors, often leading to lower selectivity. |
Investigation of Specific Molecular Interactions
The stability and affinity of the ligand-target complex are determined by a combination of specific molecular interactions. These non-covalent forces, including hydrogen bonds, hydrophobic interactions, and π-stacking, are crucial for the potent activity of furo[3,2-b]pyridine derivatives.
Hydrogen Bonding: Hydrogen bonds are directional interactions that are fundamental to ligand recognition in kinase active sites. nih.gov While many inhibitors form hydrogen bonds with the kinase hinge region, the unique binding mode of selective furo[3,2-b]pyridine derivatives involves forming key interactions with residues in the back pocket of the ATP-binding site. researchgate.netnih.gov
Cellular Pathway Perturbations Induced by Compound Treatment
The inhibition of specific molecular targets by furo[3,2-b]pyridine derivatives leads to the disruption of downstream cellular signaling pathways, resulting in distinct biological outcomes.
Apoptotic Induction: Several studies have demonstrated that furo[3,2-b]pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cell lines. The treatment of breast cancer cell lines, such as MCF-7 and MDA-MB-231, with certain 2-substituted furo[3,2-b]pyridines resulted in significant growth inhibition. researchgate.netnih.gov Further investigation confirmed that one of the lead compounds possessed apoptosis-inducing potential in MCF-7 cells. nih.gov This effect is often mediated through the activation of caspase pathways, which are central executioners of the apoptotic process.
Angiogenesis Blunting in Preclinical Models: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by signaling through VEGFR-2. Kinase inhibitors that target VEGFR-2 can effectively blunt angiogenesis. While some furo[3,2-b]pyridine derivatives are designed for selectivity away from VEGFR-2, the scaffold's versatility means it can also be adapted to target angiogenesis-related kinases. nih.govmdpi.com The disruption of these signaling pathways in preclinical models can lead to reduced tumor vascularization, thereby inhibiting tumor growth.
Table 3: Cellular Effects of Furo[3,2-b]pyridine Derivatives
| Cellular Process | Observed Effect | Preclinical Model | Potential Mechanism |
|---|---|---|---|
| Apoptosis | Induction of programmed cell death | MCF-7, MDA-MB-231 Breast Cancer Cells | Activation of caspase pathways |
| Angiogenesis | Inhibition of new blood vessel formation | In vitro and in vivo cancer models | Inhibition of pro-angiogenic kinases (e.g., VEGFR-2) |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Computational Chemistry and in Silico Studies for Compound Development
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions with biological targets. Methods such as Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure of drug candidates like 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline.
These calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with receptor binding sites.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating capacity |
| LUMO Energy | -1.2 eV | Relates to electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Influences solubility and binding interactions |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations model the movements of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can assess the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. A stable RMSD profile over the course of the simulation suggests a stable binding mode.
Additionally, MD simulations can reveal the flexibility of the ligand within the binding pocket and identify different conformational states it may adopt. This information is critical for understanding the dynamic nature of molecular recognition and can guide the design of analogues with improved binding characteristics.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In silico models are widely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds with unfavorable ADME characteristics.
For this compound, a range of ADME parameters can be predicted using various computational models. These models are typically built on large datasets of experimentally determined properties and use molecular descriptors to make predictions for new compounds.
Table 2: Predicted ADME Properties for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)
| ADME Parameter | Predicted Value | Implication |
| Human Intestinal Absorption (HIA) | >90% | Good oral bioavailability potential |
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for central nervous system side effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Plasma Protein Binding | ~85% | Moderate distribution in the body |
| Aqueous Solubility (logS) | -3.5 | Moderate solubility |
Virtual Screening and De Novo Design Strategies for Novel Analogues
In silico techniques are powerful tools for the discovery of new and improved analogues of a lead compound like this compound.
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done through ligand-based or structure-based approaches. In a ligand-based approach, molecules with similar structural or chemical features to the known active compound are sought. In a structure-based approach, molecules are docked into the three-dimensional structure of the target protein to predict their binding affinity and mode.
De novo design , on the other hand, involves the computational construction of novel molecules from scratch. Algorithms are used to piece together molecular fragments within the constraints of a target's binding site, aiming to design molecules with optimal interactions and, consequently, high predicted affinity and selectivity. These strategies can be employed to explore the chemical space around the this compound scaffold to generate novel analogues with potentially enhanced potency, selectivity, or pharmacokinetic properties.
Future Research Directions and Therapeutic Advancement Potential
Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The furo[3,2-b]pyridine (B1253681) core is recognized as a privileged scaffold for developing highly selective kinase inhibitors. nih.govresearchgate.net Building upon this foundation, the rational design of novel derivatives of 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline can lead to compounds with significantly enhanced potency and target selectivity. Structure-activity relationship (SAR) studies are central to this endeavor. By systematically modifying the aniline (B41778) ring and the furo[3,2-b]pyridine core, researchers can identify key structural features that govern biological activity. For instance, the introduction of various substituents on the aniline ring could modulate the compound's binding affinity and selectivity for specific protein kinases, which are often implicated in cancer and inflammatory diseases. nih.gov
Computational modeling and molecular docking studies can further guide the design process. By simulating the interaction of designed derivatives with the three-dimensional structures of target proteins, it is possible to predict binding affinities and modes of action, thereby prioritizing the synthesis of compounds with the highest likelihood of success. This in silico approach accelerates the discovery process and reduces the reliance on extensive empirical screening.
Synthetic strategies for creating a diverse library of these novel derivatives would likely involve modern cross-coupling reactions to introduce a variety of substituents. Techniques such as Suzuki and Buchwald-Hartwig couplings are well-suited for modifying the aromatic rings of the parent compound, allowing for the introduction of a wide range of functional groups to probe the chemical space around the core scaffold.
Exploration of Broader Therapeutic Applications in Preclinical Disease Models
While the furo[3,2-b]pyridine scaffold has shown promise in the context of cancer, its therapeutic potential may extend to other disease areas. nih.gov Future preclinical research should therefore explore the efficacy of this compound and its derivatives in a wider range of disease models.
Oncology: Based on the known activity of related compounds, initial preclinical studies would likely focus on various cancer models. nih.gov In vitro assays using a panel of cancer cell lines can determine the antiproliferative activity and identify cancer types that are particularly sensitive to these compounds. Subsequent in vivo studies in xenograft and patient-derived xenograft (PDX) models in mice can then be used to evaluate tumor growth inhibition, pharmacokinetics, and pharmacodynamics of the most promising candidates.
Neurodegenerative Diseases: The role of certain kinases in the pathophysiology of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, suggests that selective kinase inhibitors from the furo[3,2-b]pyridine class could have therapeutic potential. nih.govnih.gov Preclinical evaluation in relevant cellular and animal models of these conditions would be a logical next step. For example, studies could assess the ability of these compounds to modulate tau phosphorylation or protect neurons from amyloid-beta-induced toxicity. nih.gov
Inflammatory Disorders: Given that kinases play a crucial role in inflammatory signaling pathways, the anti-inflammatory potential of these compounds warrants investigation. nih.gov Preclinical models of inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease, could be employed to assess the ability of these derivatives to modulate inflammatory cytokine production and immune cell responses.
The following table outlines potential preclinical models for exploring the therapeutic applications of this compound derivatives:
| Therapeutic Area | Preclinical Model | Endpoints to be Measured |
| Oncology | Cancer cell line panels, Xenograft models, Patient-Derived Xenograft (PDX) models | Cell viability, apoptosis, tumor growth inhibition, biomarker modulation |
| Neurodegenerative Diseases | Cellular models of amyloid-beta or tau pathology, Transgenic mouse models of Alzheimer's or Parkinson's disease | Neuronal viability, reduction of protein aggregates, cognitive and motor function |
| Inflammatory Disorders | Lipopolysaccharide (LPS)-induced inflammation models, Collagen-induced arthritis models | Pro-inflammatory cytokine levels, immune cell infiltration, clinical scores of disease severity |
Development of Scalable and Sustainable Synthetic Methodologies
For any promising therapeutic candidate to move from the laboratory to the clinic, the development of a scalable and sustainable synthetic route is paramount. Future research must focus on optimizing the synthesis of this compound and its derivatives to ensure that it is efficient, cost-effective, and environmentally friendly.
Process chemistry and engineering principles will be crucial in transitioning the synthesis from a laboratory scale to a pilot plant and eventually to industrial-scale production. This includes optimizing reaction conditions, developing robust purification methods, and ensuring the consistency and quality of the final product.
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, a systems biology approach that integrates multi-omics data is essential. nih.govmdpi.com This approach allows for a holistic view of the cellular response to the compound, moving beyond a single target to a network-level understanding.
Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles in response to treatment with the compound. This can help to identify the signaling pathways that are modulated and provide clues about the compound's mechanism of action. mdpi.com
Proteomics: Mass spectrometry-based proteomics can identify changes in the abundance and post-translational modifications of proteins. This is particularly relevant for kinase inhibitors, as it can directly measure the downstream effects of target inhibition. researchgate.net
Metabolomics: Analyzing the metabolome can provide insights into how the compound affects cellular metabolism. This can be important for understanding both the therapeutic effects and potential off-target effects of the drug.
By integrating these different omics datasets, researchers can construct comprehensive models of the drug's mechanism of action. semanticscholar.org This deep mechanistic understanding is invaluable for identifying biomarkers of drug response, predicting potential side effects, and guiding the development of combination therapies. For instance, if multi-omics data reveals that a particular derivative not only inhibits its primary kinase target but also modulates a compensatory signaling pathway, this could inform the rational design of a combination therapy that targets both pathways for a more durable therapeutic response.
Q & A
Q. What computational tools predict the environmental and toxicological profiles of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
